molecular formula C17H16ClFO B1327731 2'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone CAS No. 898755-12-9

2'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone

Cat. No. B1327731
M. Wt: 290.8 g/mol
InChI Key: AKPQWAMEFKBOEX-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, other names or synonyms it might be known by, and its CAS registry number. The structure of the compound is also described, including the arrangement of atoms and the types of bonds between them.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound at the atomic level.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction. The mechanism of the reaction may also be studied.



Physical And Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability, reactivity, and pH may also be studied.


Scientific Research Applications

  • Degradation of Pollutants : The compound has been studied for its role in the sonochemical degradation of aromatic organic pollutants. This research highlights its potential in environmental remediation applications (Goskonda, Catallo, & Junk, 2002).

  • Liquid Chromatographic Analysis : Another study focuses on the use of fluorophoric derivatizing reagents for the separation and detection of phenols, including derivatives similar to 2'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone, in industrial wastewater (Landzettel et al., 1995).

  • Aggregation of Lithium Phenolates : The structural factors controlling the aggregation of lithium phenolates, including derivatives like 2'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone, in weakly polar aprotic solvents have been investigated. This research is relevant to organic chemistry and materials science (Jackman & Smith, 1988).

  • Crystal Structures and Nonlinear Optics : Research on the crystal structures and packing of compounds related to 2'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone has implications for the development of materials for octupolar nonlinear optics (Boese et al., 2002).

  • Chlorination Reactions : Studies on the chlorination reactions of similar compounds provide insights into organic synthesis and reaction mechanisms (Gordon et al., 1994).

  • Polymerization and Copolymerization : The preparation and polymerization of fluorine-substituted phenols, including those related to 2'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone, have been explored for their potential in creating new polymeric materials (Hyun et al., 1988).

  • Spectral Analysis and Quantum Chemical Studies : Investigations into the molecular geometry and chemical reactivity of chloro- and fluoro-substituted compounds have implications for quantum chemistry and molecular design (Satheeshkumar et al., 2017).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the safety measures that need to be taken while handling the compound and the first aid measures in case of exposure.


Future Directions

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Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a comprehensive analysis, you may need to access specialized databases or scientific literature, which may not be freely available. Always ensure to use protective measures while handling chemicals and follow ethical guidelines in conducting chemical research.


properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-4-3-5-12(2)14(11)8-9-17(20)15-7-6-13(19)10-16(15)18/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPQWAMEFKBOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644805
Record name 1-(2-Chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone

CAS RN

898755-12-9
Record name 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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